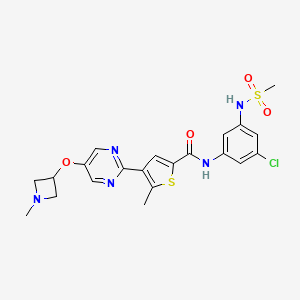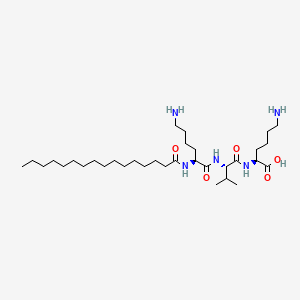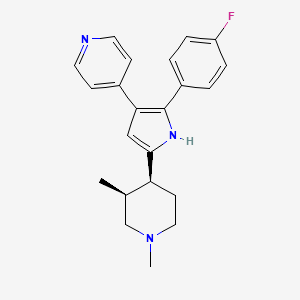
ALK/ROS1-IN-4 (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALK/ROS1-IN-4 (hydrate) is a dual inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase. These kinases are involved in various cellular processes, including cell growth and differentiation. The compound is primarily used in scientific research to study its effects on these kinases and their associated pathways .
Preparation Methods
The synthesis of ALK/ROS1-IN-4 (hydrate) involves several steps, typically starting with the preparation of pyrazolopyrimidine compounds. The synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Functionalization: Various functional groups are introduced to the core structure to enhance its inhibitory activity against ALK and ROS1 kinases.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Chemical Reactions Analysis
ALK/ROS1-IN-4 (hydrate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ALK/ROS1-IN-4 (hydrate) has several scientific research applications:
Chemistry: The compound is used to study the chemical properties and reactivity of dual kinase inhibitors.
Biology: Researchers use ALK/ROS1-IN-4 (hydrate) to investigate the biological roles of ALK and ROS1 kinases in cellular processes.
Mechanism of Action
ALK/ROS1-IN-4 (hydrate) exerts its effects by inhibiting the activity of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
ALK/ROS1-IN-4 (hydrate) is unique in its dual inhibitory activity against both ALK and ROS1 kinases. Similar compounds include:
Crizotinib: A well-known inhibitor of ALK and ROS1 kinases, used in the treatment of non-small cell lung cancer.
Ceritinib: Another ALK inhibitor with activity against ROS1, used in cases where crizotinib is ineffective.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and ability to overcome resistance.
Properties
Molecular Formula |
C18H19F3N6O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-N-[(1R)-1-(2,3,5-trifluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidin-5-amine;hydrate |
InChI |
InChI=1S/C18H17F3N6O.H2O/c1-9(11-6-10(19)7-13(20)15(11)21)23-14-4-5-27-17(24-14)12(8-22-27)16-25-18(2,3)28-26-16;/h4-9H,1-3H3,(H,23,24)(H,25,26);1H2/t9-;/m1./s1 |
InChI Key |
ABGFMJZZJDCODF-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


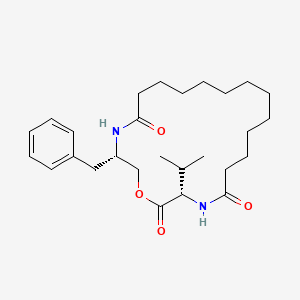

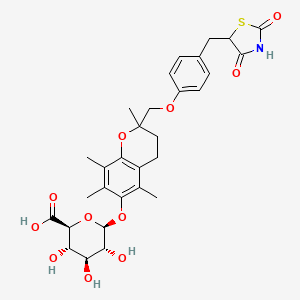
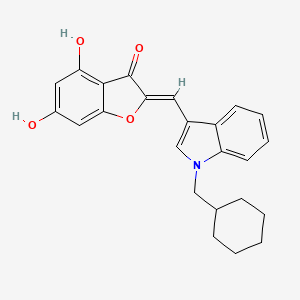
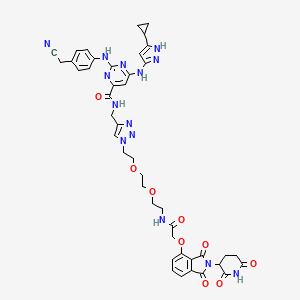
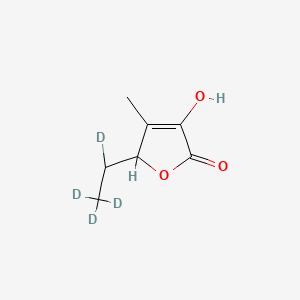
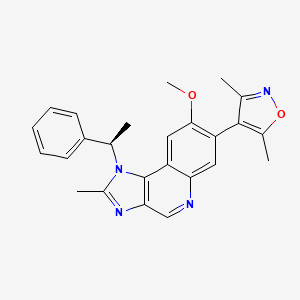
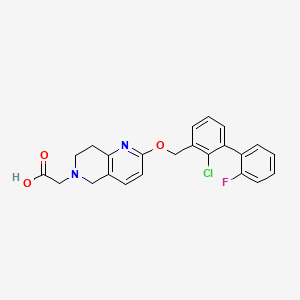

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
